(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride
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Overview
Description
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C₁₄H₁₄N₂O·HCl It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains an amino group and a hydroxyl group attached to the phenanthrene ring system
Synthetic Routes and Reaction Conditions:
Reduction of Phenanthren-9-yl Carboxylic Acid: One common synthetic route involves the reduction of phenanthren-9-yl carboxylic acid to produce (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol. This can be achieved using reducing agents such as lithium aluminium hydride (LiAlH₄) in anhydrous ether.
Amination of Phenanthrene Derivatives: Another method involves the amination of phenanthrene derivatives. This can be done by reacting phenanthrene with ammonia in the presence of a catalyst, followed by reduction to obtain the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often synthesized in a controlled environment to minimize impurities and ensure consistency in the final product.
Types of Reactions:
Oxidation: (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol can undergo oxidation reactions to form various oxidized products, such as phenanthrenequinone.
Reduction: The compound can be reduced to form other derivatives, such as phenanthrene derivatives with different functional groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of different substituted phenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Phenanthrenequinone and other oxidized derivatives.
Reduction Products: Reduced phenanthrene derivatives with different functional groups.
Substitution Products: Substituted phenanthrene derivatives with various functional groups.
Scientific Research Applications
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of phenanthrene derivatives on biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the desired outcome.
Comparison with Similar Compounds
(R)-2-Amino-2-(phenanthren-9-yl)ethan-1-ol hydrochloride is similar to other phenanthrene derivatives, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Phenanthrene-9-carboxylic acid: A precursor used in the synthesis of this compound.
Phenanthrene derivatives with different functional groups: Various substituted phenanthrene compounds with different functional groups.
These compounds share the phenanthrene core structure but differ in their functional groups and properties, making this compound unique in its applications and reactivity.
Properties
IUPAC Name |
(2R)-2-amino-2-phenanthren-9-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO.ClH/c17-16(10-18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15;/h1-9,16,18H,10,17H2;1H/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMFPNRXIYGXOR-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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